Thiolan-3-ylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiolan-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of thiolane-3-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of thiolane-3-carboxaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiolan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form thiolan-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to thiolan-3-ylmethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed
Oxidation: Thiolan-3-carboxylic acid.
Reduction: Thiolan-3-ylmethane.
Substitution: Various substituted thiolan derivatives depending on the nucleophile used.
Scientific Research Applications
Thiolan-3-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of sulfur-containing biomolecules and their metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceutical agents with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which thiolan-3-ylmethanol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The thiolane ring provides stability and reactivity, enabling the compound to engage in diverse chemical reactions.
Comparison with Similar Compounds
Thiolan-3-ylmethanol can be compared with other sulfur-containing heterocycles such as thiophene and tetrahydrothiophene. Unlike thiophene, which has an aromatic ring, this compound features a saturated thiolane ring, imparting different chemical reactivity and stability. Tetrahydrothiophene lacks the hydroxymethyl group, making this compound unique in its functional versatility.
List of Similar Compounds
- Thiophene
- Tetrahydrothiophene
- Thiolan-2-ylmethanol
- Thiolan-4-ylmethanol
This compound stands out due to its specific structural features and the range of reactions it can undergo, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
thiolan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZYALNIAFIXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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